Cas no 944885-39-6 (2-Bromo-2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide)
2-Bromo-2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide Chemical and Physical Properties
Names and Identifiers
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- 2-bromo-2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide
- BC4717290
- propanamide, 2-bromo-2-methyl-N-(6-methyl-2-benzothiazolyl)-
- 2-Bromo-2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide
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- MDL: MFCD09755248
- Inchi: 1S/C12H13BrN2OS/c1-7-4-5-8-9(6-7)17-11(14-8)15-10(16)12(2,3)13/h4-6H,1-3H3,(H,14,15,16)
- InChI Key: ARKRWUUZQJZDDI-UHFFFAOYSA-N
- SMILES: BrC(C)(C)C(NC1=NC2C=CC(C)=CC=2S1)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 311
- Topological Polar Surface Area: 70.2
2-Bromo-2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB411183-500 mg |
2-Bromo-2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide |
944885-39-6 | 500MG |
€195.40 | 2023-01-21 | ||
| abcr | AB411183-1 g |
2-Bromo-2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide |
944885-39-6 | 1g |
€239.00 | 2023-04-24 | ||
| abcr | AB411183-500mg |
2-Bromo-2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide; . |
944885-39-6 | 500mg |
€205.00 | 2025-04-14 | ||
| abcr | AB411183-1g |
2-Bromo-2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide; . |
944885-39-6 | 1g |
€237.00 | 2025-04-14 | ||
| A2B Chem LLC | BA35969-500mg |
2-Bromo-2-methyl-n-(6-methyl-1,3-benzothiazol-2-yl)propanamide |
944885-39-6 | >95% | 500mg |
$412.00 | 2024-07-18 | |
| A2B Chem LLC | BA35969-1g |
2-Bromo-2-methyl-n-(6-methyl-1,3-benzothiazol-2-yl)propanamide |
944885-39-6 | >95% | 1g |
$439.00 | 2024-07-18 | |
| Ambeed | A779201-1g |
2-BRomo-2-methyl-n-(6-methyl-1,3-benzothiazol-2-yl)propanamide |
944885-39-6 | 95% | 1g |
$280.0 | 2025-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1750080-1g |
2-Bromo-2-methyl-n-(6-methylbenzo[d]thiazol-2-yl)propanamide |
944885-39-6 | 98% | 1g |
¥1744.00 | 2024-04-24 |
2-Bromo-2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide Suppliers
2-Bromo-2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide Related Literature
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
Additional information on 2-Bromo-2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide
Recent Advances in the Study of 2-Bromo-2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide (CAS: 944885-39-6)
The compound 2-Bromo-2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide (CAS: 944885-39-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, including its synthesis, biological activity, and potential therapeutic applications.
Recent studies have highlighted the unique structural features of 2-Bromo-2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide, which make it a promising candidate for targeting specific biological pathways. The compound's benzothiazole moiety is known to interact with various enzymes and receptors, suggesting its utility in the development of novel inhibitors or modulators. Researchers have employed advanced synthetic techniques to optimize the yield and purity of this compound, ensuring its suitability for further pharmacological evaluation.
In vitro and in vivo studies have demonstrated that 2-Bromo-2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide exhibits notable activity against a range of biological targets. For instance, it has shown inhibitory effects on certain kinases involved in inflammatory and oncogenic pathways. These findings are particularly relevant for the development of new therapeutics for conditions such as cancer and autoimmune diseases. The compound's mechanism of action is currently under investigation, with preliminary data suggesting a competitive inhibition model.
Furthermore, the pharmacokinetic properties of 2-Bromo-2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide have been explored in recent preclinical studies. The compound demonstrates favorable absorption and distribution profiles, although further optimization may be required to enhance its metabolic stability and reduce potential toxicity. These studies are critical for advancing the compound into clinical trials and ensuring its safety and efficacy in human subjects.
In conclusion, 2-Bromo-2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide (CAS: 944885-39-6) represents a promising scaffold for drug development, with its unique chemical structure and biological activity offering numerous opportunities for therapeutic innovation. Ongoing research efforts are focused on elucidating its precise mechanisms of action and optimizing its pharmacological properties. This compound holds significant potential for addressing unmet medical needs, and its continued study is expected to yield valuable insights for the chemical biology and medicinal chemistry communities.
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